Olivomycin D

Vue d'ensemble

Description

Olivomycin D is a member of the aureolic acid group of antibiotics, known for its antitumor properties. It is a glycoside antibiotic that binds to DNA, disrupting cellular processes in cancer cells. This compound has been studied for its potential in treating various types of tumors, including testicular neoplasms and reticulosarcoma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Olivomycin D involves complex organic reactions, typically starting from naturally occurring precursors. The process includes glycosylation steps to attach sugar moieties to the aglycone structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for successful synthesis.

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured under controlled conditions to maximize the yield of the antibiotic. Post-fermentation, the compound is extracted and purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Olivomycin D undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the glycoside moieties or the aglycone structure.

Substitution: Various substituents can be introduced to the molecule to create derivatives with different properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are often studied for their enhanced or reduced efficacy in various applications .

Applications De Recherche Scientifique

Cytotoxicity and Antitumor Activity

Numerous studies have demonstrated the potent cytotoxicity of Olivomycin D against various cancer cell lines. For instance:

- In vitro Studies : this compound has shown significant cytotoxic effects against human cancer cell lines, including leukemia and solid tumors. Research indicates that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

- In vivo Studies : In murine models, this compound has been reported to increase the lifespan of mice with leukemia P-388 by 62% when administered at effective doses .

Comparative Efficacy

This compound's efficacy has been compared with other aureolic acid antibiotics. It exhibits a more favorable chemotherapeutic index than some alternatives, such as chromomycin A3. This characteristic suggests that this compound could be a promising candidate for further development in cancer therapy due to its lower side effects and higher potency .

Chemical Modifications and Derivatives

Research into chemical modifications of this compound has led to the development of derivatives with enhanced properties:

- Acyl Group Modifications : The presence of acyl groups in the saccharide residues of Olivomycin derivatives has been linked to increased cytotoxic potency. These modifications can enhance binding affinity to DNA and improve overall therapeutic efficacy .

- Novel Derivatives : Recent studies have isolated derivatives from sponge-associated actinobacteria that exhibit even higher cytotoxicity compared to the parent compound. These derivatives show promise for improved therapeutic applications in oncology .

Table: Summary of Key Findings on this compound Applications

Case Studies

- Cytotoxic Effects on Human Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in K562 (human leukemia) and HCT116 (colon carcinoma) cell lines, with IC50 values indicating potent activity compared to other treatments .

- Mechanistic Insights : Research utilizing electrophoretic mobility shift assays (EMSA) revealed that this compound preferentially binds to specific G/C sequences, highlighting its potential for targeted therapy in gene regulation studies .

- Development of Derivatives : The exploration of novel derivatives from marine sources has led to compounds exhibiting enhanced antitumor activity while maintaining lower toxicity profiles, paving the way for new therapeutic agents derived from Olivomycin .

Mécanisme D'action

Olivomycin D exerts its effects by binding to the minor groove of DNA, interfering with the transcription process. This binding disrupts the replication and transcription of DNA, leading to cell death. The molecular targets include DNA itself and various proteins involved in the replication machinery. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Olivomycin D is part of the aureolic acid group, which includes other compounds such as:

- Mithramycin

- Chromomycin

- Duramycin

Uniqueness: this compound is unique due to its specific glycoside structure and its potent antitumor activity. Compared to other aureolic acid antibiotics, it has distinct pharmacokinetic properties and a different spectrum of activity against various tumor types .

Activité Biologique

Olivomycin D is a member of the aureolic acid family of antibiotics, known for its potent biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and research findings.

This compound exerts its biological effects primarily through interaction with DNA. It binds to the minor groove of G/C-rich DNA sequences, disrupting replication and transcription processes. This binding leads to the formation of drug-DNA complexes that can interfere with the normal functioning of topoisomerase I (Topo-I), an enzyme critical for DNA unwinding during replication.

Key Findings:

- Binding Affinity : Studies have shown that this compound exhibits a strong affinity for G/C-rich sites in DNA, significantly affecting gene expression and cellular proliferation .

- Topo-I Inhibition : this compound has been identified as a potent inhibitor of Topo-I activity, leading to increased cytotoxicity in cancer cells. This inhibition is dose-dependent and correlates with the drug's ability to increase the lifespan of tumor-bearing mice in experimental models .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cell lines, including human leukemia and solid tumor models. The following table summarizes key studies on its cytotoxic potency:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Murine leukemia L1210 | 0.19 | High antiproliferative activity |

| Human leukemia K562 | 0.20 | Significant cell death |

| Human malignant T-lymphocyte Molt4/C8 | 6.5-20 | Variable efficacy depending on derivative |

These findings indicate that this compound is more effective than other aureolic acid antibiotics, such as chromomycin A3, particularly at lower doses .

Case Studies

- In Vivo Studies : In murine models bearing lymphocyte leukemia P-388, this compound demonstrated a significant increase in survival rates when administered at appropriate dosages. Specifically, a study reported a 62% increase in lifespan at a dose of 50 mg/kg .

- Clinical Investigations : Preliminary clinical trials have suggested that this compound may be beneficial in treating testicular tumors due to its favorable therapeutic index compared to other treatments like mithramycin, which is associated with severe side effects such as thrombocytopenia .

Side Effects and Toxicity

While this compound shows promising antitumor activity, it is essential to consider its toxicity profile. Common side effects observed include gastrointestinal disturbances and potential hepatic and renal toxicities. However, unlike mithramycin, this compound has not been associated with severe hemorrhagic diathesis, making it a potentially safer alternative .

Propriétés

IUPAC Name |

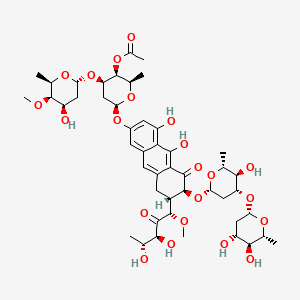

[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACNEZBMTOCXQV-MJDWOOTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H66O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-60-9 | |

| Record name | Olivomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLIVOMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF45778FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.